1-(1-Naphthyl)cyclobutanecarboxylic Acid
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Overview
Description
1-(1-Naphthyl)cyclobutanecarboxylic Acid is an organic compound characterized by a cyclobutane ring attached to a naphthyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(1-Naphthyl)cyclobutanecarboxylic Acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Naphthyl Group Introduction: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with cyclobutanecarboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-Naphthyl)cyclobutanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Naphthyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
Cyclobutanecarboxylic Acid:
1-Naphthylacetic Acid: Contains a naphthyl group but has a different carbon backbone, leading to different chemical and biological properties.
Naphthalene Derivatives: Compounds like naphthalene-1-carboxylic acid share the naphthyl group but differ in the attached functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a naphthyl group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-1-ylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(9-4-10-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRVOLIVAKTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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